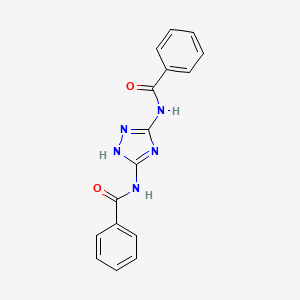

N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide

Description

Properties

CAS No. |

53246-51-8 |

|---|---|

Molecular Formula |

C16H13N5O2 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

N-(3-benzamido-1H-1,2,4-triazol-5-yl)benzamide |

InChI |

InChI=1S/C16H13N5O2/c22-13(11-7-3-1-4-8-11)17-15-19-16(21-20-15)18-14(23)12-9-5-2-6-10-12/h1-10H,(H3,17,18,19,20,21,22,23) |

InChI Key |

RGBUMMFUOYYLKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=NN2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound generally involves:

- Formation of benzamide-based precursors.

- Reaction with hydrazine hydrate to introduce the amino group.

- Cyclization to form the 1,2,4-triazole ring.

- Functionalization to install benzamido substituents at specific positions.

This approach is supported by several studies focusing on benzamide derivatives and 1,2,4-triazole heterocycles, which share similar synthetic pathways.

Synthesis of Benzamide-Based Amino-Precursors

A key precursor is often prepared by reacting benzoyl isothiocyanate with malononitrile in a potassium hydroxide–ethanol solution under heating, yielding a stable potassium 2-cyano-ethylene-1-thiolate salt. This intermediate is then alkylated with alkyl halides at room temperature to afford N-(2,2-dicyano-1-(alkylsulfanyl)ethenyl)benzamide derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Benzoyl isothiocyanate + malononitrile | KOH in ethanol, heating | Potassium 2-cyano-ethylene-1-thiolate salt |

| Alkylation | Alkyl halides, room temperature | N-(2,2-dicyano-1-(alkylsulfanyl)ethenyl)benzamide |

This intermediate is then subjected to hydrazine hydrate treatment in ethanol with catalytic piperidine under reflux for 3 hours, leading to the formation of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, a closely related amino heterocyclic intermediate.

Cyclization to 1,2,4-Triazole Ring

The critical step to obtain the 1,2,4-triazole ring involves reacting the amino intermediate with appropriate reagents such as ethyl cyanoacetate or malononitrile under acidic or basic conditions. For example, the diazotization of the amino group followed by cyclization with malononitrile or ethyl cyanoacetate in ethanol at low temperature (0 °C) in the presence of sodium acetate yields the pyrazolo[5,1-c]triazine or related triazole derivatives.

In one reported method, the diazonium salt formed from N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide is added to malononitrile or ethyl cyanoacetate in ethanol with sodium acetate, stirred for 2 hours, and the resulting solid is isolated by filtration and recrystallization.

Specific Preparation of this compound

While direct literature on this compound is limited, analogous synthetic routes for related 1,2,4-triazole benzamide derivatives provide a reliable framework:

- Starting from benzamide derivatives, hydrazine hydrate is used to introduce the hydrazide functionality.

- This hydrazide is reacted with phenyl isothiocyanate or similar reagents to form thiourea intermediates.

- Subsequent cyclization under basic conditions (e.g., NaOH in ethanol reflux) leads to the formation of 1,2,4-triazole rings bearing benzamido substituents.

- Final purification is achieved by recrystallization.

A representative reaction sequence is:

| Step | Reagents/Conditions | Product |

|---|---|---|

| Benzamide derivative + hydrazine hydrate | Ethanol, reflux | Benzohydrazide derivative |

| Benzohydrazide + phenyl isothiocyanate | Reflux, filtration | Thiourea intermediate |

| Thiourea + NaOH in ethanol | Reflux | 1,2,4-Triazole benzamide derivative |

Characterization and Yields

The compounds are typically characterized by:

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formulas.

- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for NH, aromatic protons, and characteristic triazole ring protons.

- Infrared Spectroscopy (IR): Bands corresponding to NH_2, C=O, and triazole ring vibrations.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages matching calculated values.

Example Data for a Related Compound:

| Parameter | Data |

|---|---|

| Yield | 55–88% |

| Melting Point | >300 °C |

| ^1H NMR (DMSO-d6) | NH_2 broad singlet ~5.3 ppm; aromatic multiplet 7.5–8.1 ppm; NH broad singlets ~11.7 and 12.3 ppm |

| IR (cm^-1) | 3680 (NH_2), 1639 (C=O) |

| MS (m/z) | Molecular ion peak consistent with C11H9N_5O (227) |

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Differences and Trends

Bioactivity Profiles

- Thiourea derivatives (e.g., N-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)carbamothioyl)benzamide) show moderate yields but improved lipophilicity, which may enhance membrane penetration .

- Enzyme Inhibition :

Physicochemical Properties

- Solubility and Stability :

Q & A

Q. What are the standard synthetic routes for N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide, and how is purity validated?

The compound is typically synthesized via multi-step protocols involving:

- Stepwise functionalization : Benzoyl chloride reacts with glycine under alkaline conditions to form 2-benzamidoacetic acid, followed by cyclization with thiosemicarbazide and phosphorus oxychloride to yield the triazole-thiadiazole core .

- Microwave-assisted synthesis : Accelerated reactions under controlled microwave irradiation improve yield and reduce side products, as seen in similar triazole derivatives .

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization (ethanol or methanol) are standard. Purity is validated via TLC (Rf consistency) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm molecular structure, with amide protons (δ 10–12 ppm) and triazole ring protons (δ 7–9 ppm) as key diagnostic signals .

- FT-IR : Peaks at ~1650–1700 cm (C=O stretching) and ~3200–3400 cm (N-H stretching) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns for structural elucidation .

Q. How are initial biological activities (e.g., antimicrobial, antioxidant) assessed?

- Antibacterial assays : Disc diffusion or microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition or MIC (minimum inhibitory concentration) measurements .

- Antioxidant evaluation : DPPH radical scavenging assays quantify free radical neutralization via UV-Vis spectrophotometry (λ = 517 nm) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH, temperature, solvent) to isolate variables .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation, alkyl chains) to identify structure-activity relationships (SAR) .

- Mechanistic studies : Use enzyme inhibition assays (e.g., tyrosinase, kinase targets) or transcriptomic profiling to clarify mode of action .

Q. What methodologies are employed to study tautomerism in the 1,2,4-triazole ring?

- NMR spectroscopy : Dynamic H NMR at variable temperatures (e.g., 25–100°C) detects tautomeric equilibria via proton signal splitting or coalescence .

- X-ray crystallography : Resolves tautomeric forms by identifying bond lengths (e.g., N-N vs. C-N distances) and hydrogen-bonding networks in the crystal lattice .

Q. What challenges arise in crystallographic analysis, and how are they addressed using software like SHELX?

- Data quality : High-resolution (>1.0 Å) data is critical; twinned crystals require specialized refinement protocols in SHELXL .

- Hydrogen atom positioning : Riding models or DFT-optimized coordinates refine H-atom positions in low-resolution datasets .

- Validation tools : WinGX integrates PLATON for symmetry checks and R monitoring to avoid overfitting .

Q. How can computational modeling predict interactions with biological targets?

- Molecular docking : Autodock Vina or Schrödinger Suite dock the compound into active sites (e.g., tyrosinase, kinases) to predict binding modes and affinity scores .

- MD simulations : GROMACS or AMBER simulate ligand-protein dynamics (50–100 ns) to assess stability of key interactions (e.g., hydrogen bonds, π-π stacking) .

- QSAR modeling : CoMFA or CoMSIA correlate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.